Cas no 807315-40-8 (2-(1-Methyl-1H-pyrazol-5-yl)ethanamine)

2-(1-Methyl-1H-pyrazol-5-yl)ethanamine is a versatile heterocyclic amine featuring a pyrazole core with a methyl substitution at the 1-position and an ethylamine side chain at the 5-position. This compound serves as a valuable intermediate in pharmaceutical and agrochemical synthesis due to its reactive amine functionality and stable pyrazole ring structure. Its structural properties enable efficient derivatization, making it useful for developing biologically active molecules. The methyl group enhances steric and electronic stability, while the ethylamine moiety provides a handle for further functionalization. Suitable for use in medicinal chemistry and material science applications, it offers a balance of reactivity and stability under standard synthetic conditions.
2-(1-Methyl-1H-pyrazol-5-yl)ethanamine structure
807315-40-8 structure
Product Name:2-(1-Methyl-1H-pyrazol-5-yl)ethanamine
CAS No:807315-40-8
MF:C6H11N3
MW:125.171640634537
MDL:MFCD19620954
CID:2951741
PubChem ID:60136571
Update Time:2025-05-25

2-(1-Methyl-1H-pyrazol-5-yl)ethanamine Chemical and Physical Properties

Names and Identifiers

    • [2-(1-甲基-1H-吡唑-5-基)乙基]胺
    • 2-(1-methyl-1H-pyrazol-5-yl)ethanamine
    • [2-(1-Methyl-1H-pyrazol-5-yl)ethyl]amine
    • 2-(1-methyl-1H-pyrazol-5-yl)ethan-1-amine
    • 2-(1-methylpyrazol-5-yl)ethylamine
    • 2-(2-methylpyrazol-3-yl)ethanamine
    • SBB073922
    • Z2106604324
    • 807315-40-8
    • MFCD19620954
    • EN300-136466
    • ALBB-021667
    • STL584017
    • G54558
    • Z1183446166
    • SCHEMBL13476170
    • DB-133137
    • AKOS013277312
    • VS-0272
    • UGBXFYZRZQPHFK-UHFFFAOYSA-N
    • 2-(1-Methyl-1H-pyrazol-5-yl)ethanamine
    • MDL: MFCD19620954
    • Inchi: 1S/C6H11N3/c1-9-6(2-4-7)3-5-8-9/h3,5H,2,4,7H2,1H3
    • InChI Key: UGBXFYZRZQPHFK-UHFFFAOYSA-N
    • SMILES: N1(C)C(=CC=N1)CCN

Computed Properties

  • Exact Mass: 125.095297364 g/mol
  • Monoisotopic Mass: 125.095297364 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 2
  • Complexity: 84.4
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 125.17
  • XLogP3: -0.4
  • Topological Polar Surface Area: 43.8

Experimental Properties

  • Density: 1.1±0.1 g/cm3
  • Boiling Point: 233.6±15.0 °C at 760 mmHg
  • Flash Point: 95.1±20.4 °C
  • Vapor Pressure: 0.1±0.5 mmHg at 25°C

2-(1-Methyl-1H-pyrazol-5-yl)ethanamine Security Information

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2-(1-Methyl-1H-pyrazol-5-yl)ethanamine Suppliers

Amadis Chemical Company Limited
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(CAS:807315-40-8)2-(1-Methyl-1H-pyrazol-5-yl)ethanamine
Order Number:A1196663
Stock Status:in Stock
Quantity:50mg/100mg/1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:31
Price ($):154.0/217.0/586.0/1572.0
Email:sales@amadischem.com

Additional information on 2-(1-Methyl-1H-pyrazol-5-yl)ethanamine

Recent Advances in the Study of 2-(1-Methyl-1H-pyrazol-5-yl)ethanamine (CAS: 807315-40-8) in Chemical Biology and Pharmaceutical Research

2-(1-Methyl-1H-pyrazol-5-yl)ethanamine (CAS: 807315-40-8) is a structurally unique compound that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its pyrazole ring and amine functional group, has been explored for its role in modulating biological pathways and as a building block in drug discovery. Recent studies have highlighted its versatility in synthesizing novel bioactive molecules, particularly in the development of kinase inhibitors and GPCR-targeted therapeutics.

One of the key areas of research involving 2-(1-Methyl-1H-pyrazol-5-yl)ethanamine is its incorporation into small-molecule libraries for high-throughput screening. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility as a scaffold for designing selective kinase inhibitors. The researchers synthesized a series of derivatives and evaluated their inhibitory activity against a panel of kinases, identifying several compounds with nanomolar potency. The study also revealed that the amine moiety of 2-(1-Methyl-1H-pyrazol-5-yl)ethanamine plays a critical role in forming hydrogen bonds with the kinase active site, enhancing binding affinity.

In addition to its role in kinase inhibition, 2-(1-Methyl-1H-pyrazol-5-yl)ethanamine has been investigated for its potential in targeting G protein-coupled receptors (GPCRs). A recent preprint on bioRxiv described the synthesis of a novel class of GPCR ligands incorporating this compound. The study utilized computational docking and molecular dynamics simulations to predict binding modes, followed by experimental validation using radioligand binding assays. The results indicated that derivatives of 2-(1-Methyl-1H-pyrazol-5-yl)ethanamine exhibit high selectivity for specific GPCR subtypes, suggesting their potential as lead compounds for neurological disorders.

Another notable application of 2-(1-Methyl-1H-pyrazol-5-yl)ethanamine is in the field of chemical proteomics. Researchers have employed this compound as a reactive handle for affinity-based protein profiling (ABPP). A 2024 study in ACS Chemical Biology detailed the development of a photoaffinity probe derived from 2-(1-Methyl-1H-pyrazol-5-yl)ethanamine, which was used to identify off-target interactions of clinical kinase inhibitors. The probe successfully captured several previously unknown protein targets, providing insights into the polypharmacology of these drugs.

Despite these promising findings, challenges remain in optimizing the pharmacokinetic properties of 2-(1-Methyl-1H-pyrazol-5-yl)ethanamine-derived compounds. Recent work published in European Journal of Medicinal Chemistry has addressed this issue by systematically modifying the compound's structure to improve metabolic stability and membrane permeability. The study employed in vitro ADME assays and in vivo pharmacokinetic studies in rodent models, leading to the identification of analogs with enhanced bioavailability.

Looking ahead, the unique chemical properties of 2-(1-Methyl-1H-pyrazol-5-yl)ethanamine (CAS: 807315-40-8) position it as a valuable tool in drug discovery. Ongoing research is exploring its application in targeted protein degradation, with preliminary results showing promise in the development of PROTACs (Proteolysis Targeting Chimeras). As synthetic methodologies continue to advance, we anticipate seeing more innovative applications of this versatile building block in chemical biology and pharmaceutical development.

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Amadis Chemical Company Limited
(CAS:807315-40-8)2-(1-Methyl-1H-pyrazol-5-yl)ethanamine
A1196663
Purity:99%/99%/99%/99%
Quantity:50mg/100mg/1g/5g
Price ($):154.0/217.0/586.0/1572.0
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